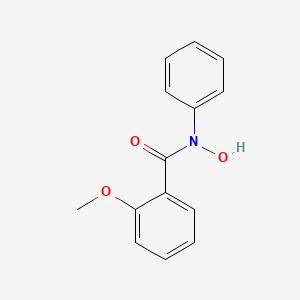

N-Hydroxy-2-methoxy-N-phenylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

34661-16-0 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-hydroxy-2-methoxy-N-phenylbenzamide |

InChI |

InChI=1S/C14H13NO3/c1-18-13-10-6-5-9-12(13)14(16)15(17)11-7-3-2-4-8-11/h2-10,17H,1H3 |

InChI Key |

YQJSGGPOJIFHGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of N Hydroxy 2 Methoxy N Phenylbenzamide

Elucidation of Optimized Synthetic Pathways for N-Hydroxy-2-methoxy-N-phenylbenzamide

The synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide fundamentally involves the formation of an amide bond between an N-phenylhydroxylamine backbone and a 2-methoxybenzoic acid moiety. Optimized pathways focus on achieving high yields, purity, and adaptability for analogue synthesis.

Regioselective and Stereoselective Synthesis Approaches

The primary and most direct synthetic route to N-Hydroxy-2-methoxy-N-phenylbenzamide is the acylation of N-phenylhydroxylamine with an activated derivative of 2-methoxybenzoic acid. This reaction is highly regioselective, with the acylation occurring exclusively at the nitrogen atom of the hydroxylamine.

A common laboratory-scale approach involves the use of 2-methoxybenzoyl chloride as the acylating agent. sigmaaldrich.com This highly reactive acyl chloride can be prepared by treating 2-methoxybenzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with N-phenylhydroxylamine, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, proceeds efficiently to yield the target compound.

Reaction Scheme: Acylation using Acyl Chloride

Step 1: Activation of Carboxylic Acid

2-Methoxybenzoic acid + SOCl₂ → 2-Methoxybenzoyl chloride + SO₂ + HCl

Step 2: Amide Coupling

2-Methoxybenzoyl chloride + N-Phenylhydroxylamine + Base → N-Hydroxy-2-methoxy-N-phenylbenzamide + Base·HCl

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of 2-methoxybenzoic acid with N-phenylhydroxylamine. This method avoids the need to isolate the often moisture-sensitive acyl chloride. google.compeptide.com A variety of coupling agents can be utilized, each with specific advantages regarding reaction time, yield, and suppression of side reactions. nih.gov

| Coupling Reagent | Description | Byproducts |

| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide are cost-effective carbodiimides. | Insoluble (DCC) or soluble (DIC) urea. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) offers fast and efficient coupling with low racemization. nih.gov | Water-soluble uronium salts. |

| T3P® | 1-Propanephosphonic acid cyclic anhydride (B1165640) is a versatile reagent that promotes efficient amide bond formation. organic-chemistry.org | Water-soluble phosphonic acid residues. |

Since no new stereocenters are formed in the synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide itself, stereoselectivity is not a primary concern. However, should chiral precursors be used for analogue synthesis, the choice of coupling reagent and reaction conditions becomes critical to prevent racemization. organic-chemistry.org

Scalable Production Methods for Research Applications

For producing larger quantities of N-Hydroxy-2-methoxy-N-phenylbenzamide for extensive research, scalability of the synthetic route is paramount. The synthesis of the requisite precursors, N-phenylhydroxylamine and 2-methoxybenzoic acid, is well-established and scalable. N-phenylhydroxylamine is typically prepared via the controlled reduction of nitrobenzene, using methods like catalytic transfer hydrogenation or reduction with zinc dust. chemicalbook.comorgsyn.org 2-methoxybenzoic acid is a commercially available bulk chemical.

The conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride is a standard, scalable industrial process. For the final coupling step, a batch process using the acyl chloride in a suitable solvent like tetrahydrofuran (B95107) or dichloromethane (B109758) with a tertiary amine base is robust and scalable.

For advanced and potentially more controlled large-scale production, flow chemistry presents a viable alternative. A continuous flow reactor could offer precise control over reaction temperature, stoichiometry, and residence time, potentially improving yield and safety, especially when handling reactive intermediates like acyl chlorides. Biocatalytic methods, such as the use of engineered transketolase enzymes to convert substituted nitrosoarenes, represent an emerging area that could offer highly selective and environmentally benign production routes in the future. researchgate.net

Strategic Derivatization for N-Hydroxy-2-methoxy-N-phenylbenzamide Analogues

To explore structure-activity relationships (SAR), strategic modification of the N-Hydroxy-2-methoxy-N-phenylbenzamide scaffold is essential. Derivatization can be targeted at three main regions: the phenylbenzamide core, the N-hydroxy moiety, and through the creation of prodrugs.

Systematic Modifications of the Phenylbenzamide Core

The core structure offers two aromatic rings for modification: the 2-methoxybenzoyl ring (Ring A) and the N-phenyl ring (Ring B).

Ring A Modifications: Analogues can be synthesized by starting with variously substituted benzoic acids. Introducing electron-donating groups (e.g., -CH₃, -OR), electron-withdrawing groups (e.g., -CF₃, -NO₂), or halogens (-F, -Cl, -Br) at the 3-, 4-, 5-, or 6-positions can systematically probe the electronic and steric requirements of potential biological targets. researchgate.net

Table of Potential Ring A Precursors

| Precursor Name | Substituent (Position) |

|---|---|

| 4-Fluoro-2-methoxybenzoic acid | 4-Fluoro |

| 5-Chloro-2-methoxybenzoic acid | 5-Chloro |

| 2,4-Dimethoxybenzoic acid | 4-Methoxy |

Ring B Modifications: Similarly, the N-phenyl ring can be modified by using substituted N-phenylhydroxylamines as starting materials. These are typically accessed through the reduction of the corresponding substituted nitrobenzenes. Such modifications can influence the molecule's conformation and lipophilicity.

Table of Potential Ring B Precursors

| Precursor Name | Substituent |

|---|---|

| N-(4-Chlorophenyl)hydroxylamine | 4-Chloro |

| N-(3-Methylphenyl)hydroxylamine | 3-Methyl |

| N-(4-Fluorophenyl)hydroxylamine | 4-Fluoro |

Exploration of Substituent Effects on the N-Hydroxy Moiety

The N-hydroxy moiety (a hydroxamic acid) is a critical functional group, primarily due to its ability to chelate metal ions. Its chemical properties are significantly influenced by the electronic nature of the rest of the molecule.

Substituents on the aromatic rings can modulate the acidity of the N-OH proton. Electron-withdrawing groups (EWGs) on either Ring A or Ring B will increase the acidity (lower the pKa) of the hydroxamic acid by stabilizing the resulting conjugate base (hydroxamate anion). Conversely, electron-donating groups (EDGs) will decrease the acidity. This modulation of acidity directly impacts the group's ionization state at physiological pH and its affinity for metal cations. NMR studies on related N-alkylthiohydroxamic acids have shown that the inductive effect of the hydroxyl group plays a significant role, and that aromatic ring substituents influence the nitrogen chemical shifts. nih.gov

Design and Synthesis of Prodrugs for Research Purposes

Hydroxamic acids can exhibit poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. A common strategy to overcome these limitations is the design of prodrugs, where the N-hydroxy group is temporarily masked with a promoiety that is cleaved in vivo to release the active hydroxamic acid. nih.govacs.org

Common prodrug strategies for hydroxamic acids include:

O-Acylation: Forming an ester linkage (e.g., O-acetyl, O-pivaloyl) can increase lipophilicity and cell membrane permeability. These are typically synthesized by reacting the parent hydroxamic acid with an appropriate acyl chloride or anhydride.

O-Carbamation: Carbamate prodrugs can be formed by reacting the hydroxamic acid with an isocyanate. nih.gov This approach has been used to improve the drug-like properties of other hydroxamic acid-based inhibitors. acs.org

Mannich Bases: These prodrugs can improve bioavailability and reduce local irritation. google.com

Synthetic Scheme for an O-Acetyl Prodrug

N-Hydroxy-2-methoxy-N-phenylbenzamide + Acetyl Chloride + Base → N-(acetyloxy)-2-methoxy-N-phenylbenzamide + Base·HCl

These prodrug strategies allow for the controlled release of the active compound and are a critical tool in the development of hydroxamic acids for research applications. researchgate.net

Molecular Target Identification and Mechanistic Elucidation of N Hydroxy 2 Methoxy N Phenylbenzamide

Detailed Analysis of the Mechanism of Action of N-Hydroxy-2-methoxy-N-phenylbenzamide at the Cellular Level

Organelle-Specific Interactions and Functional Consequences

Further investigation and dedicated research are required to elucidate the pharmacological and biological properties of N-Hydroxy-2-methoxy-N-phenylbenzamide. Without such studies, a scientifically accurate and detailed article on its molecular target identification and mechanism of action cannot be generated.

A comprehensive search for preclinical biological activity data on the chemical compound "N-Hydroxy-2-methoxy-N-phenylbenzamide" has been conducted. Unfortunately, specific in vitro pharmacological and cell-based assay data for this particular compound is not available in the public domain based on the search results.

While research exists for a variety of N-phenylbenzamide derivatives and related benzamide (B126) compounds, which demonstrates a range of biological activities including antimicrobial, antiviral, anti-inflammatory, and antiproliferative effects, no studies were identified that specifically characterize the preclinical profile of N-Hydroxy-2-methoxy-N-phenylbenzamide.

Therefore, it is not possible to provide the detailed article as outlined in the user's request, as this would require specific experimental data that is not currently available in the searched scientific literature. The generation of content for the specified sections and subsections would necessitate speculation and extrapolation from other compounds, which would not be scientifically accurate or adhere to the strict focus on "N-Hydroxy-2-methoxy-N-phenylbenzamide".

Preclinical Biological Activity Spectrum of N Hydroxy 2 Methoxy N Phenylbenzamide

Cell-Based Assays for N-Hydroxy-2-methoxy-N-phenylbenzamide Efficacy and Selectivity

Selective Activity Profiling across Different Cellular Contexts

Following a comprehensive search of scientific literature and research databases, specific data detailing the selective activity profiling of N-Hydroxy-2-methoxy-N-phenylbenzamide across different cellular contexts could not be located. Publicly available research does not currently provide specific IC50 values or other quantitative measures of its cytotoxic or antiproliferative effects against various cancer cell lines or other cellular models.

The biological activity of benzamide (B126) derivatives is often influenced by the specific arrangement and nature of their chemical substituents. For instance, research into related but distinct benzamide compounds demonstrates how minor structural changes can significantly alter their potency and selectivity as inhibitors of enzymes like histone deacetylases (HDACs). Studies on various substituted 2-hydroxybenzamides and methoxy-substituted N-phenylbenzamides have shown activities ranging from anticancer and antiviral to enzyme inhibition. nih.govnih.govmdpi.com

For example, certain N-hydroxy-3-sulfamoylbenzamide compounds have been shown to be selective inhibitors of HDAC8, exhibiting specific antiproliferative activity against T-cell leukemia and neuroblastoma cell lines. nih.gov Similarly, other 2-substituted benzamides have been identified as highly selective inhibitors of HDAC3. mdpi.com However, this selectivity is highly dependent on the exact substitution pattern. A compound with a 2-hydroxy benzamide group was found to be a potent inhibitor of HDACs 1, 2, and 3 without significant selectivity. mdpi.com

This highlights the difficulty in extrapolating the specific activity profile of N-Hydroxy-2-methoxy-N-phenylbenzamide from the broader class of benzamides. Without direct experimental evidence, a detailed and scientifically accurate account of its selective activity across different cellular contexts cannot be formulated. Further research and publication of data specifically pertaining to N-Hydroxy-2-methoxy-N-phenylbenzamide are required to populate this area of knowledge.

Structure Activity Relationship Sar Studies for N Hydroxy 2 Methoxy N Phenylbenzamide and Its Analogues

Systematic Investigation of Structural Features Influencing N-Hydroxy-2-methoxy-N-phenylbenzamide Activity

The biological activity of the N-Hydroxy-2-methoxy-N-phenylbenzamide scaffold is intricately linked to the nature and position of substituents on its two aromatic rings. The core structure consists of three main components: the 2-methoxybenzoyl group, the N-phenyl group, and the central N-hydroxyamide (hydroxamic acid) functionality. Systematic investigations have revealed that modifications to each of these regions can profoundly impact biological efficacy.

The hydroxamic acid moiety, -C(=O)N-OH, is often considered the primary pharmacophore, crucial for the molecule's mechanism of action, which frequently involves the chelation of metal ions within the active sites of metalloenzymes. nih.govresearchgate.net However, the substituents on the aromatic rings dictate the potency and selectivity of this interaction. nih.gov

Substituent Effects on the Benzoyl Ring: The substitution pattern on the benzoyl ring significantly modulates activity. In the parent compound, a methoxy (B1213986) (-OCH3) group is present at the ortho-position. The electronic properties of substituents play a critical role. Studies on related benzohydroxamic acids have shown that electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the acidity of the hydroxamic acid proton and the chelating ability of the functional group. For instance, in a series of N-arylsubstituted hydroxamic acids tested for antiproliferative activity, the presence of a nitro group (an EWG) at the para-position of the benzoyl ring, combined with a chloro group on the N-phenyl ring, resulted in the most potent compound. nih.gov This suggests that tuning the electronic landscape of the benzoyl ring is a key strategy for optimizing activity.

The following table summarizes the general effects of substitutions on the activity of the N-aryl benzohydroxamic acid scaffold based on findings from various studies.

| Molecular Region | Substitution | General Effect on Activity | Reference |

| Benzoyl Ring | Electron-Withdrawing Groups (e.g., -NO₂) | Can increase potency | nih.gov |

| Electron-Donating Groups (e.g., -OCH₃) | Modulates electronic properties and binding | researchgate.net | |

| Halogens (e.g., -Cl) | Can enhance activity depending on position | nih.gov | |

| N-Phenyl Ring | Halogens (e.g., -Cl at para-position) | Often leads to increased potency | nih.gov |

| Polyhalogenation | Can be favorable for certain activities | N/A | |

| Bulky Groups | May increase or decrease activity depending on target's steric constraints | N/A |

Elucidation of Key Pharmacophoric Elements within the N-Hydroxy-2-methoxy-N-phenylbenzamide Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the N-Hydroxy-2-methoxy-N-phenylbenzamide scaffold, the key pharmacophoric elements have been elucidated through SAR studies and structural biology of related compounds interacting with their targets, such as zinc-dependent histone deacetylases (HDACs). researchgate.netnih.gov

The fundamental pharmacophoric features are:

A Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is the quintessential feature. Its carbonyl oxygen and hydroxyl oxygen can form a bidentate chelate with a zinc ion (Zn²⁺) in the active site of many target enzymes, effectively inhibiting their function. researchgate.net This interaction is considered the cornerstone of the inhibitory activity for many compounds in this class. nih.govnih.gov

A Hydrophobic Capping Group: The N-phenyl ring serves as a "cap" that can interact with residues on the surface of the target protein, often through hydrophobic or aromatic interactions. The specific substitutions on this ring help to anchor the inhibitor and can confer selectivity for different enzyme isoforms.

A Linker Unit: The benzoyl moiety acts as a linker or central scaffold connecting the zinc-binding group to the capping group. It provides the correct spatial orientation for the other pharmacophoric elements. Substitutions on this ring, such as the 2-methoxy group, can influence the conformation and electronic properties of the entire molecule, fine-tuning its interaction with the target.

Based on these elements, a general pharmacophore model for this class of compounds can be described as follows:

One Hydrogen Bond Acceptor/Metal Chelator: The carbonyl oxygen of the hydroxamic acid.

One Hydrogen Bond Donor/Metal Chelator: The hydroxyl group of the hydroxamic acid.

Two Aromatic/Hydrophobic Regions: The benzoyl ring and the N-phenyl ring.

This arrangement allows the molecule to effectively dock into the active site of target enzymes, with the hydroxamic acid coordinating the catalytic metal ion and the aromatic rings engaging in supplementary interactions that enhance binding affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Hydroxy-2-methoxy-N-phenylbenzamide Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the N-Hydroxy-2-methoxy-N-phenylbenzamide scaffold, QSAR studies have been instrumental in predicting the activity of novel analogues and in understanding the physicochemical properties that govern their efficacy. nih.govnih.gov

In a QSAR study on N-arylsubstituted hydroxamic acids with antiproliferative activity against human adenocarcinoma cells, several molecular descriptors were found to be important determinants of inhibitory potency. nih.gov These descriptors provide insight into the properties that are crucial for activity:

Electronic Descriptors: Parameters such as Dipole Moment (Dm) and Polar Surface Area (PSA) were identified as significant. nih.gov This indicates that the electronic distribution and polarity of the molecule are critical for its interaction with the biological target.

Topological and Steric Descriptors: Molar volume was found to be an important descriptor in some studies, suggesting that the size and shape of the molecule (bulk) affect the biological response. nih.gov

Lipophilicity: The retention capacity factor (log k'), an indicator of lipophilicity, was also shown to be a key determinant. nih.gov This highlights the importance of the molecule's ability to cross cell membranes to reach its intracellular target.

Structural Feature Descriptors: The number of hydrogen bond donors and acceptors and the presence of specific atoms like chlorine were also correlated with activity. nih.gov

A representative QSAR model might take the form of a linear equation: log(1/IC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where IC₅₀ is the concentration required for 50% inhibition, and the descriptors are the calculated physicochemical properties. The table below summarizes key descriptors identified in QSAR studies of related hydroxamic acids.

| QSAR Descriptor | Physicochemical Property Represented | Correlation with Activity | Reference |

| log k' | Lipophilicity / Hydrophobicity | Positive correlation often observed | nih.gov |

| Polar Surface Area (PSA) | Polarity, membrane permeability | Important determinant | nih.gov |

| Dipole Moment (Dm) | Molecular polarity | Significant correlation | nih.gov |

| Molar Volume (MgVol) | Molecular size and bulk | Significant correlation | nih.gov |

| Electrostatic Potential (Esp-min) | Electron-donating/accepting ability | Important determinant | nih.gov |

These models demonstrate that a combination of electronic, hydrophobic, and steric factors governs the activity of the N-aryl benzohydroxamic acid scaffold. Such models are valuable tools for the virtual screening of compound libraries and for guiding the synthesis of more potent derivatives.

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The culmination of SAR and QSAR studies is the formulation of rational design principles that guide the development of new analogues with improved potency and, crucially, selectivity. Selectivity is particularly important in drug design to minimize off-target effects. For the N-Hydroxy-2-methoxy-N-phenylbenzamide scaffold, several key design principles have emerged, especially from research into HDAC inhibitors. nih.govnih.gov

Conservation of the Zinc-Binding Group: The hydroxamic acid is almost always retained as it is essential for the primary mechanism of action in metalloenzyme inhibition. Its ability to chelate the active site zinc ion is paramount for high potency.

Exploitation of Target-Specific Pockets: While the zinc-binding interaction is common to many metalloenzymes, selectivity is achieved by designing the aromatic portions of the molecule to fit into unique pockets or channels adjacent to the active site. For example, HDAC6 has a unique catalytic domain, and inhibitors can be made selective by adding bulky or specific chemical groups to the "capping" N-phenyl ring that interact favorably with this specific domain. nih.gov

Modulation of the Linker Scaffold: The benzoyl portion of the molecule can be modified to optimize the geometry and rigidity of the compound. Introducing different substituents, like the 2-methoxy group, or replacing the phenyl ring with other aromatic or heterocyclic systems can alter the angle and distance between the zinc-binding group and the capping group, leading to a better fit in the target's active site and thus enhanced potency and selectivity. nih.gov

Computational and Cheminformatic Approaches in N Hydroxy 2 Methoxy N Phenylbenzamide Research

Molecular Docking and Dynamics Simulations for N-Hydroxy-2-methoxy-N-phenylbenzamide-Target Interactions

Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as N-Hydroxy-2-methoxy-N-phenylbenzamide, and its biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. This method evaluates the binding affinity and conformation by scoring various poses of the ligand within the target's binding site. For derivatives of the N-phenylbenzamide scaffold, docking studies have been instrumental in elucidating binding modes. For instance, research on related benzamide (B126) compounds has shown interactions with key residues in enzyme active sites, such as kinases and acetylcholinesterase. These studies often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. In one study involving similar structures, interactions with amino acid residues like Lys721 and Asp831 in the EGFR receptor were identified as critical for binding.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the physical movements of atoms and molecules over time. Following docking, MD simulations can assess the stability of the predicted ligand-target complex. For example, simulations of related N-arylbenzamides have been used to understand conformational changes and the stability of different polymorphic forms. frontiersin.org Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated from MD trajectories to confirm that the ligand remains stably bound within the active site, validating the docking results. reactome.org

Table 1: Example of Molecular Docking and Simulation Data for a Benzamide Analog

| Parameter | Value | Description |

| Target Protein | Protein Kinase XYZ | A representative enzyme target. |

| Docking Score | -9.8 kcal/mol | Predicted binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | LYS-75, ASP-181, PHE-182 | Amino acids in the active site forming hydrogen bonds or hydrophobic interactions. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the target. |

| RMSD of Complex | 1.5 Å | Root Mean Square Deviation over a 100 ns simulation, indicating stability of the complex. |

In Silico Screening and Virtual Library Design Based on N-Hydroxy-2-methoxy-N-phenylbenzamide Scaffolds

The chemical structure of N-Hydroxy-2-methoxy-N-phenylbenzamide serves as an excellent scaffold—a core molecular framework—for designing new potential therapeutic agents.

In Silico Screening involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a specific biological target. This virtual screening approach is significantly faster and more cost-effective than traditional high-throughput screening. Starting with a lead compound, derivatives can be screened against panels of targets to identify promising candidates. Studies on N-phenylbenzamide derivatives have utilized in silico screening against numerous protein kinases to identify potential inhibitors. nih.govfrontiersin.org

Virtual Library Design is the process of creating a collection of digital molecules based on a common scaffold. Using the N-Hydroxy-2-methoxy-N-phenylbenzamide core, chemists can computationally add, remove, or modify functional groups to generate thousands or even millions of virtual analogues. Generative tools like Lib-INVENT can decorate a given scaffold with various chemical moieties and filter the resulting library for desirable properties, creating a focused collection of compounds for further study. qiagen.comnih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the lead compound for enhanced activity and better pharmacokinetic profiles.

Bioinformatic Analysis of Putative Biological Pathways and Off-Targets for N-Hydroxy-2-methoxy-N-phenylbenzamide

Understanding the broader biological context of a compound's action is crucial for its development as a therapeutic agent. Bioinformatic tools are essential for predicting the biological pathways a molecule might modulate and for identifying potential unintended interactions.

Pathway Analysis utilizes databases like Reactome and Ingenuity Pathway Analysis (IPA) to connect a compound's predicted protein targets with known biological pathways. reactome.orgqiagen.com For example, if docking studies suggest that a derivative of N-Hydroxy-2-methoxy-N-phenylbenzamide inhibits a specific kinase, pathway analysis can reveal the downstream consequences of this inhibition, such as effects on cell proliferation or apoptosis. Research on 2-methoxybenzamide (B150088) derivatives has identified their role as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. oup.com Tools such as gene2drug leverage gene expression data from drug treatments to identify which pathways are significantly affected.

Off-Target Prediction is a critical step in assessing the potential for adverse effects. Most drugs bind to more than one target, and these unintended interactions, or off-targets, can lead to toxicity. frontiersin.orgnih.gov Computational approaches can predict off-target interactions by screening a compound against a wide range of known protein structures or through machine learning models trained on vast datasets of compound-target interactions. frontiersin.orgllnl.gov For example, screening N-phenylbenzamide analogues against a panel of over 100 kinases can reveal not only the intended target but also other kinases that are inadvertently inhibited, providing a comprehensive selectivity profile. nih.gov This early identification of potential liabilities allows for chemical modifications to design more selective compounds.

Cheminformatic Tools for Chemical Space Exploration and Property Prediction of N-Hydroxy-2-methoxy-N-phenylbenzamide Analogues

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. These tools are used to explore the vastness of possible chemical structures and to predict their physicochemical and pharmacokinetic properties.

Chemical Space Exploration refers to the analysis of the structural diversity of a collection of molecules. For analogues of N-Hydroxy-2-methoxy-N-phenylbenzamide, cheminformatic tools can map the properties of a designed virtual library and compare it to the chemical space of known drugs or biologically relevant molecules, such as those in the ChEMBL database. This ensures that the designed analogues possess drug-like characteristics and cover a diverse range of properties.

Property Prediction , especially ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a cornerstone of modern cheminformatics. Predicting these properties early in the drug discovery process helps to eliminate candidates that are likely to fail in later stages. Online servers and software such as pkCSM, SwissADME, and ADMETlab 2.0 are widely used to calculate properties for novel compounds. These tools can predict a molecule's ability to cross the blood-brain barrier, its potential to inhibit critical metabolic enzymes like Cytochrome P450 (CYP), and its risk of being mutagenic or hepatotoxic.

Table 2: Predicted ADMET Properties for Hypothetical N-Hydroxy-2-methoxy-N-phenylbenzamide Analogues

| Analogue ID | Modification | Predicted LogP | BBB Permeability | CYP2D6 Inhibition | Hepatotoxicity |

| NHMPB-001 | Parent Compound | 2.8 | Yes | Non-inhibitor | Low Risk |

| NHMPB-002 | Added -Cl group | 3.4 | Yes | Inhibitor | Low Risk |

| NHMPB-003 | Added -SO2NH2 group | 1.9 | No | Non-inhibitor | Low Risk |

| NHMPB-004 | Replaced -OCH3 with -OCF3 | 3.9 | Yes | Inhibitor | High Risk |

| NHMPB-005 | Added -OH group | 2.4 | Borderline | Non-inhibitor | Low Risk |

Advanced Methodologies and Techniques Applied to N Hydroxy 2 Methoxy N Phenylbenzamide Research

High-Resolution Spectroscopic Techniques for Elucidating N-Hydroxy-2-methoxy-N-phenylbenzamide Interactions

High-resolution spectroscopic methods are fundamental to understanding the chemical structure and intermolecular interactions of N-Hydroxy-2-methoxy-N-phenylbenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for detailed molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure of benzamide (B126) derivatives. rsc.orgresearchgate.netrsc.org For N-Hydroxy-2-methoxy-N-phenylbenzamide, ¹H NMR would provide information on the chemical environment of each proton, including those on the phenyl rings and the methoxy (B1213986) group, while ¹³C NMR would identify each unique carbon atom. rsc.org Advanced 2D NMR techniques can further reveal through-bond and through-space correlations, helping to piece together the complete molecular architecture and conformational preferences.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-Hydroxy-2-methoxy-N-phenylbenzamide, characteristic absorption bands would confirm the presence of the N-hydroxy group, the amide carbonyl (C=O) group, C-O bonds of the methoxy group, and the aromatic C-H and C=C bonds of the phenyl rings. researchgate.netresearchgate.net This technique is also sensitive to changes in bond vibrations that occur upon interaction with biological targets, providing insights into binding mechanisms.

X-ray Crystallography and Cryo-Electron Microscopy for N-Hydroxy-2-methoxy-N-phenylbenzamide-Target Complexes

Determining the three-dimensional structure of N-Hydroxy-2-methoxy-N-phenylbenzamide, both alone and in complex with its biological targets, is critical for understanding its mechanism of action. X-ray crystallography is the principal technique for small molecules, while cryo-electron microscopy (cryo-EM) is emerging for large macromolecular complexes.

X-ray Crystallography: This technique provides precise atomic coordinates of a molecule in its crystalline state. While the specific crystal structure for N-Hydroxy-2-methoxy-N-phenylbenzamide is not publicly available, extensive crystallographic data exists for closely related benzamide structures. nih.goveurjchem.com These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles between the aromatic rings. nih.gov They also detail the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal packing. researchgate.netnih.gov Such data is invaluable for structure-activity relationship (SAR) studies and for computational modeling.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| (E)-4-Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide | Monoclinic | P2₁/c | N-H···O, C-H···O hydrogen bonds, π-π interactions researchgate.net |

| 4-methoxy-N-phenylbenzamide | Triclinic | P-1 | Inter-amide N-H···O hydrogen bonds nih.gov |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | N-H···O, C-H···O hydrogen bonds, C-H···π, π-π interactions eurjchem.com |

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a revolutionary technique for determining the structure of large protein complexes at near-atomic resolution. vai.orgnih.gov While not typically used for small molecules alone, it is the ideal method for visualizing the binding of a ligand like N-Hydroxy-2-methoxy-N-phenylbenzamide to a large protein or enzyme complex. vai.org This would allow researchers to directly observe the binding pocket, the specific amino acid residues involved in the interaction, and any conformational changes in the target protein upon binding. nih.govresearchgate.net

Proteomic and Metabolomic Profiling for Unraveling Biological Responses to N-Hydroxy-2-methoxy-N-phenylbenzamide

Proteomics and metabolomics provide a global view of the cellular response to a compound, offering unbiased insights into its mechanism of action and potential off-target effects.

Proteomic Profiling: This approach identifies and quantifies the entire set of proteins (the proteome) in a biological sample. In the context of N-Hydroxy-2-methoxy-N-phenylbenzamide, treating cells with the compound and comparing their proteome to untreated cells can reveal which proteins are upregulated or downregulated. A study on the related compound 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) demonstrated this approach effectively. nih.gov Using two-dimensional gel electrophoresis followed by mass spectrometry, researchers identified that MNQ treatment altered the expression of proteins involved in cytoskeletal regulation and mRNA processing. nih.gov Further analysis confirmed that MNQ treatment decreased the activation of pro-metastatic signaling pathways, showcasing the power of proteomics to uncover molecular mechanisms. nih.gov

| Protein Change | Identified Proteins | Associated Cellular Process |

|---|---|---|

| Downregulated | Protein S100-A4 (S100A4), Laminin-binding protein (RPSA) | Metastasis, Cytoskeletal Function nih.gov |

| Upregulated | Metastatic suppressor E-cadherin | Cell Adhesion, Metastasis Suppression nih.gov |

Metabolomic Profiling: Metabolomics involves the comprehensive study of small molecule metabolites in a biological system. Analyzing the metabolome after treatment with N-Hydroxy-2-methoxy-N-phenylbenzamide could reveal alterations in metabolic pathways, such as energy metabolism or lipid synthesis. This can help identify the compound's broader physiological impact and potential biomarkers of its activity. While specific studies on this compound are lacking, the Human Metabolome Database indicates that the parent compound, benzamide, is a primary metabolite involved in fundamental biological processes. hmdb.ca

Advanced In Vitro Assay Development and High-Throughput Screening Technologies for N-Hydroxy-2-methoxy-N-phenylbenzamide

To efficiently discover and characterize the biological activities of compounds like N-Hydroxy-2-methoxy-N-phenylbenzamide, researchers rely on advanced in vitro assays and high-throughput screening (HTS).

High-Throughput Screening (HTS): HTS uses automation and miniaturized assays to rapidly test hundreds of thousands of compounds for a specific biological activity. patsnap.comaxxam.com This technology is essential for identifying initial "hits" from large chemical libraries. nih.govaxxam.com These libraries are often curated for structural diversity and drug-like properties. ku.edu HTS can be performed using either biochemical (cell-free) assays that measure the effect on a purified target like an enzyme, or cell-based assays that measure a response in living cells. patsnap.comnih.gov

Advanced In Vitro Assay Development: The development of robust and sensitive in vitro assays is critical for HTS and subsequent lead optimization. For a compound like N-Hydroxy-2-methoxy-N-phenylbenzamide, which contains a hydroxamic acid moiety known to interact with metalloenzymes, a variety of enzyme inhibition assays would be relevant. acs.orgnih.govresearchgate.net Studies on similar benzamide and hydroxamic acid derivatives have employed various assays.

Enzyme Inhibition Assays: Spectrophotometric methods, such as the Ellman's method used for cholinesterase inhibitors, are common for measuring enzyme activity. researchgate.net Research on related 2-hydroxy-N-phenylbenzamides has used this assay to determine IC₅₀ values against acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.gov

Antiproliferative Assays: To assess potential anticancer activity, cell viability assays are used to measure the effect of the compound on the growth of cancer cell lines.

Target-Based Assays: Given that hydroxamic acids are well-known inhibitors of histone deacetylases (HDACs), specific biochemical assays measuring the activity of these enzymes would be a primary screening method. nih.govnih.gov

| Assay Type | Biological Target/Process | Example Application |

|---|---|---|

| Enzyme Inhibition | Cholinesterases (AChE, BuChE) | Screening for potential Alzheimer's disease therapeutics. researchgate.netnih.gov |

| Enzyme Inhibition | Histone Deacetylases (HDACs) | Screening for anticancer agents. acs.orgnih.gov |

| Enzyme Inhibition | Dipeptidyl peptidase-IV (DPP-IV) | Screening for type 2 diabetes therapeutics. dovepress.com |

| Antiproliferative | Cancer Cell Viability | Evaluating general cytotoxicity and anticancer potential. |

Future Research Directions and Prospective Applications of N Hydroxy 2 Methoxy N Phenylbenzamide in Biomedical Research

Methodological Advancements and Overcoming Research Challenges in N-Hydroxy-2-methoxy-N-phenylbenzamide StudiesWhile its synthesis has been described, there are no published research challenges or methodological advancements related to its study in a biomedical context.

Due to the lack of specific data, the creation of interactive data tables and a detailed discussion of research findings as requested is not feasible.

Q & A

Q. Critical Parameters :

- Solvent Choice : Pyridine or CH₂Cl₂ for acylation reactions to stabilize reactive intermediates .

- Temperature : Reflux conditions (e.g., 100°C) for condensation steps to drive reaction completion .

- Purification : Recrystallization with methanol or column chromatography to isolate high-purity products .

Q. Example Reaction Optimization Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | DMT-MM, RT, 1 h | 75 | ≥95% |

| Hydrogenation | Pd/C, H₂, 18 h | 85 | ≥98% |

Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of N-Hydroxy-2-methoxy-N-phenylbenzamide?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, hydroxyamide group) and rule out tautomeric forms .

- IR Spectroscopy : Detection of N–O stretching (950–1100 cm⁻¹) and hydrogen-bonded O–H (2500–3300 cm⁻¹) to validate hydroxylamide functionality .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly for distinguishing between keto-enol tautomers. ORTEP-3/WinGX visualize molecular packing and hydrogen-bonding networks .

Advanced Tip : For ambiguous structures, combine NMR data with DFT calculations to model electronic environments and validate crystallographic assignments .

How can researchers design structure-activity relationship (SAR) studies to elucidate the pharmacophoric elements of N-Hydroxy-2-methoxy-N-phenylbenzamide?

Q. Advanced Research Focus

- Core Modifications : Synthesize analogs with variations in methoxy position (e.g., 3- or 4-methoxy) or replacement with bulkier alkoxy groups to assess steric effects .

- Hydroxylamide Substitution : Test N-methyl or N-aryl derivatives to evaluate hydrogen-bonding requirements for target binding (e.g., MMP inhibition) .

- Biological Assays : Use enzyme inhibition assays (e.g., MMP-9/MMP-13) with IC₅₀ determination. Compare with controls like TAS-301 (a known MMP inhibitor) .

Q. Advanced Research Focus

- Purity Validation : Ensure ≥95% purity via HPLC and mass spectrometry to exclude impurities as confounding factors .

- Assay Standardization : Use consistent cell lines (e.g., HT-1080 for MMP assays) and control compounds (e.g., GM6001) to normalize inter-lab variability .

- Solubility Checks : Pre-dissolve compounds in DMSO at standardized concentrations to avoid aggregation artifacts .

Case Study : Conflicting IC₅₀ values for MMP-9 inhibition may arise from differences in enzyme source (recombinant vs. tissue-extracted). Validate with orthogonal assays (e.g., gelatin zymography) .

How should researchers approach the optimization of reaction conditions to minimize by-product formation during synthesis?

Q. Advanced Research Focus

- By-Product Analysis : Use LC-MS to identify side products (e.g., over-reduced amines or ester hydrolysis by-products) .

- Catalyst Screening : Compare Pd/C with alternative catalysts (e.g., Raney Ni) to optimize hydrogenation selectivity .

- Temperature Gradients : Test reactions at 50°C vs. 100°C to balance reaction rate and by-product formation .

Q. Optimization Table :

| Condition | By-Product (%) | Yield (%) |

|---|---|---|

| Pd/C, RT | 5 | 85 |

| Raney Ni, 50°C | 12 | 78 |

What computational tools are recommended for modeling the hydrogen-bonding interactions of N-Hydroxy-2-methoxy-N-phenylbenzamide in crystal structures?

Q. Advanced Research Focus

- Software : Use Mercury (CCDC) to analyze hydrogen-bond distances and angles from SHELXL-refined structures. Pair with Gaussian for DFT-based charge distribution analysis .

- Hydrogen Bond Networks : Identify key interactions (e.g., N–H⋯O=C) that stabilize crystal packing, which may influence solubility .

Example : SHELX-refined data revealed a dimeric structure stabilized by N–H⋯O bonds (2.89 Å), critical for crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.